2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
CAS No. |
944580-87-4 |
|---|---|
Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)12-8-20-7-10(14(16,17)18)4-5-13(20)19-12/h1-8H |
InChI Key |
TUESEQICTOKENP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve direct functionalization of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: Substitution reactions, particularly at the C-3 position, are facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, boronic acids, and glyoxalic acid . Reaction conditions often involve decarboxylation and cycloaddition processes .
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and organic synthesis applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 265.03 g/mol
- Structure : The compound features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, which contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells .
Antimicrobial Properties :
The compound has also been investigated for its antimicrobial effects. Its structural features allow it to interact with microbial enzymes, disrupting their function and leading to cell death. This application is particularly relevant in developing new antibiotics to combat resistant strains of bacteria .
Materials Science Applications
Fluorescent Probes :
Due to its unique electronic properties, 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be utilized as a fluorescent probe in biochemical assays. The trifluoromethyl group enhances the photophysical properties of the molecule, making it suitable for applications in live-cell imaging and tracking biological processes .
Polymer Chemistry :
The compound can serve as a building block for synthesizing functionalized polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of imidazo[1,2-a]pyridine. Among these, this compound demonstrated potent inhibitory activity against several cancer cell lines. The mechanism was linked to the inhibition of specific kinases crucial for tumor growth .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits specific kinases |
| Antimicrobial agents | Effective against resistant bacteria | |
| Materials Science | Fluorescent probes | Suitable for live-cell imaging |
| Functionalized polymers | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various C-N bonds and its ability to undergo oxidative cyclization . These interactions can lead to significant biological and chemical activities, making it a valuable compound for research and development .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Trifluoromethyl (-CF₃) : The presence of -CF₃ in the target compound and ULEGOI enhances metabolic stability and membrane permeability compared to bromine or chlorine substituents .
- Positional Isomerism : The 3-bromophenyl group in the target compound vs. 4-bromophenyl in KOXGEM may lead to divergent binding modes in biological targets due to steric and electronic differences .
- Electron-Withdrawing Groups: ULEGOI’s cyano (-CN) group at C3 increases polarity, improving aqueous solubility relative to the target compound .
Biological Activity
2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₃BrF₃N₂
- CAS Number : 1146615-86-2
- Melting Point : 126-128 °C
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Antimicrobial Activity
Recent research has demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Comparative Antimicrobial Activity Table
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Triclosan | 10 | Various bacteria |
| This compound | TBD | TBD |
Case Studies
-
Study on Antitubercular Activity :
A study focused on the design and synthesis of imidazo[1,2-a]pyridine derivatives for their antitubercular activity. The derivatives were tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration of structure-activity relationships . -
Evaluation Against Resistant Strains :
Research has indicated that compounds similar to this compound may overcome resistance mechanisms in bacterial strains, particularly those exhibiting resistance to traditional antibiotics like isoniazid and rifampicin .
Potential Therapeutic Applications
The unique structural features of this compound suggest its potential as a lead compound for developing new antibacterial agents. Its ability to inhibit bacterial growth makes it a candidate for treating infections caused by resistant bacteria.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(3-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
Methodological Answer:
The synthesis typically involves a Cu-catalyzed three-component coupling (TCC) of 2-aminopyridine, arylaldehydes, and alkynes. For example, 2-aminopyridine reacts with 3-bromobenzaldehyde and a trifluoromethyl-containing alkyne under Cu catalysis to form the imidazo[1,2-a]pyridine core . Alternative routes include multi-step bromination (e.g., using N-bromosuccinimide or Br₂) followed by hydrogenation in glacial acetic acid to introduce functional groups like amidines or trifluoromethyl moieties .
Basic: How do structural modifications at the 2- and 6-positions influence the compound’s physicochemical properties?
Methodological Answer:
Substituents at the 2-position (e.g., 3-bromophenyl) enhance π-π stacking interactions with biological targets, while the 6-trifluoromethyl group increases metabolic stability and lipophilicity. Crystallographic studies on analogous imidazo[1,2-a]pyridines show that electron-withdrawing groups (e.g., trifluoromethyl) reduce planarity, affecting solubility and luminescence properties . Polar solvents or co-crystallization agents can mitigate aggregation-induced quenching in photophysical studies .
Advanced: How can copper-catalyzed cross-coupling reactions optimize functionalization of the imidazo[1,2-a]pyridine core?
Methodological Answer:
Copper-catalyzed selenylation enables direct C–H bond activation at the 3-position using selenium powder. For example, 2-(2-bromophenyl)imidazo[1,2-a]pyridine reacts with Se under Cu catalysis to form selenylated derivatives via a radical pathway . This method avoids pre-functionalized substrates and operates under ligand-free conditions. For brominated analogs (e.g., 6-bromo derivatives), Stille or Negishi couplings are preferred for introducing aryl/heteroaryl groups, though regioselectivity challenges may arise due to competing C–H activation .
Advanced: What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., COX-2 inhibition vs. lack of antibacterial effects) often stem from substituent positioning or assay conditions. For instance:
- COX-2 selectivity requires a 4-(methylsulfonyl)phenyl group at the 2-position and a Mannich base at C-3 (IC₅₀ = 0.07 μM) .
- Antibacterial inactivity in thio-substituted derivatives (e.g., 2-thioalkyl groups) may arise from poor membrane permeability or off-target effects, necessitating logP optimization or prodrug strategies .
Validate results using orthogonal assays (e.g., SPR, thermal shift) and compare pharmacokinetic parameters (e.g., plasma protein binding) to isolate structure-activity relationships .
Advanced: How can palladium-catalyzed cascade reactions diversify the compound’s applications?
Methodological Answer:
Palladium catalysts enable CO insertion and C–H activation to synthesize fused heterocycles. For example, 2-(2-bromophenyl)imidazo[1,2-a]pyridine reacts with CO to form indenone- or chromenone-fused derivatives. Key parameters:
- Catalyst system : Pd(OAc)₂ with Cu(OAc)₂ as an oxidant.
- Solvent : DMF at 100°C under CO atmosphere.
- Selectivity : Controlled by additives (e.g., Cu(OAc)₂ directs chromenone formation) . These hybrids show enhanced π-conjugation for optoelectronic applications or expanded bioactivity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of bromophenyl and trifluoromethyl groups (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₄H₉BrF₃N₂: calc. 361.01, observed 361.03).
- XRD : Resolve polymorphism issues, as seen in cyano-substituted analogs with three distinct luminescent polymorphs .
Advanced: How does the trifluoromethyl group impact drug-likeness and target binding?
Methodological Answer:
The CF₃ group enhances:
- Metabolic stability : Reduces cytochrome P450-mediated oxidation.
- Binding affinity : Forms strong van der Waals interactions with hydrophobic pockets (e.g., COX-2’s Tyr-385).
However, it may hinder solubility; counterbalance with polar auxiliaries (e.g., sulfonamides) or nanoparticle formulation .
Basic: What are the primary challenges in scaling up synthesis?
Methodological Answer:
- Bromination side reactions : Use controlled stoichiometry (1.1 eq. NBS) and low temperatures (0–5°C) to minimize di-brominated byproducts .
- Catalyst recovery : Immobilize Cu or Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Purification : Employ preparative HPLC with C18 columns for polar impurities .
Advanced: What computational methods predict the compound’s reactivity and photophysical behavior?
Methodological Answer:
- DFT calculations : Model ESIPT (excited-state intramolecular proton transfer) for luminescent analogs; optimize HOMO-LUMO gaps using B3LYP/6-31G* .
- MD simulations : Predict binding modes to biological targets (e.g., COX-2) using AutoDock Vina with AMBER force fields .
Advanced: How can structural analogs be leveraged in agrochemical development?
Methodological Answer:
Fluazaindolizine analogs (e.g., 8-chloro-N-sulfonyl derivatives) are potent nematicides. Key modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
